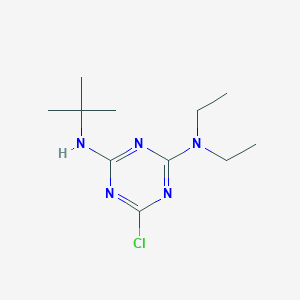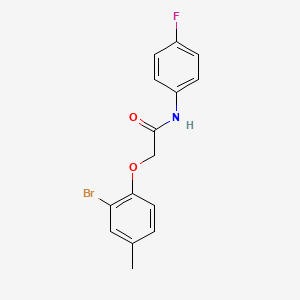![molecular formula C12H13NO5S B5625548 methyl 3-{[4-(acetylamino)phenyl]sulfonyl}acrylate](/img/structure/B5625548.png)
methyl 3-{[4-(acetylamino)phenyl]sulfonyl}acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to methyl 3-{[4-(acetylamino)phenyl]sulfonyl}acrylate involves several key reactions, including the reaction of vinyl sulfones with diphenyldiazomethane leading to the formation of 5,5-diphenyl-3-(arylsulfonyl)-Δ2-pyrazolines. Such reactions demonstrate the utility of vinyl sulfones as chemical equivalents of acetylenes in the synthesis of complex molecular structures (Vasin et al., 2015).
Molecular Structure Analysis
Studies on related compounds, such as methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate, provide detailed information on the crystal structure, showcasing how molecular packing and intermolecular interactions play a crucial role in the stabilization of the crystal structure (Wang et al., 2012).
Chemical Reactions and Properties
The compound undergoes various chemical reactions, including nucleophilic reactions and 1,4-eliminations, demonstrating its reactivity and potential as a precursor for further chemical transformations (Yoshimoto et al., 1972).
Physical Properties Analysis
The physical properties of this compound derivatives have been explored, including their solubility behavior in different solvents, which is crucial for their application in various fields (Kathmann et al., 1997).
Chemical Properties Analysis
Research on similar compounds highlights the significance of the sulfone group in determining the chemical properties, such as reactivity towards nucleophiles and the potential for various organic transformations (McFadden et al., 1993).
Safety and Hazards
properties
IUPAC Name |
methyl (E)-3-(4-acetamidophenyl)sulfonylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5S/c1-9(14)13-10-3-5-11(6-4-10)19(16,17)8-7-12(15)18-2/h3-8H,1-2H3,(H,13,14)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXNFHZQGMXIMT-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C=CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)/C=C/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5625477.png)

![1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-3-ethyl-2-imino-4-imidazolidinone](/img/structure/B5625484.png)
![(3aS*,10aS*)-2-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5625490.png)
![6-chloro-2,4-dimethylfuro[3,2-c]quinoline](/img/structure/B5625495.png)
![1,3,7-trimethyl-2-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1H-indole](/img/structure/B5625509.png)
![4-benzyl-1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidine](/img/structure/B5625523.png)
![4-{[3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}-1,4-oxazepane](/img/structure/B5625525.png)
![1'-[(8-fluoro-4-hydroxyquinolin-2-yl)methyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5625533.png)
![N-(3-acetylphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B5625557.png)
![2-ethyl-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-5-pyrimidinecarboxamide](/img/structure/B5625560.png)
![2-{1-(2-methylphenyl)-5-[2-(methylthio)ethyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5625563.png)
